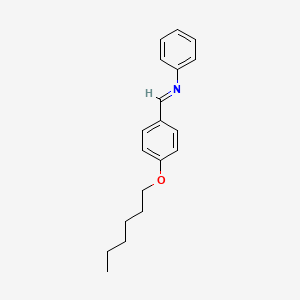
p-n-Hexyloxybenzylideneaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-n-Hexyloxybenzylideneaniline: is an organic compound with the molecular formula C19H23NO and a molecular weight of 281.3920 g/mol . It is a member of the Schiff base family, characterized by the presence of an imine group (C=N) formed by the condensation of an amine and an aldehyde. This compound is known for its liquid crystalline properties, making it of interest in materials science and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-n-Hexyloxybenzylideneaniline typically involves the condensation reaction between p-n-hexyloxybenzaldehyde and aniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, resulting in the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: p-n-Hexyloxybenzylideneaniline undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding nitroso compound.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
p-n-Hexyloxybenzylideneaniline has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of liquid crystalline materials and other organic compounds.
Biology: Investigated for its potential use in biosensors and bioimaging due to its unique optical properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of liquid crystal displays (LCDs) and other electronic devices
Mechanism of Action
The mechanism of action of p-n-Hexyloxybenzylideneaniline is primarily related to its ability to form liquid crystalline phases. The compound’s molecular structure allows it to align in specific orientations, leading to the formation of ordered phases. These phases exhibit unique optical and electronic properties, making the compound useful in various applications. The molecular targets and pathways involved in its action are related to its interaction with other molecules and materials, leading to the formation of liquid crystalline structures .
Comparison with Similar Compounds
p-n-Hexyloxybenzylideneamino-p’-fluorobenzene (HBAF): Exhibits similar liquid crystalline properties but with different phase transition temperatures.
p-n-Hexyloxybenzylideneamino-p’-chlorobenzene (HBAC): Known for its smectogenic properties, forming smectic liquid crystal phases.
p-n-Hexyloxybenzylidene-p-toluidine (HBT): Similar in structure but with different substituents, leading to variations in liquid crystalline behavior
Uniqueness: p-n-Hexyloxybenzylideneaniline is unique due to its specific combination of substituents, which result in distinct liquid crystalline properties. Its ability to form stable liquid crystalline phases at relatively low temperatures makes it particularly valuable in the development of advanced materials for electronic and optical applications .
Properties
CAS No. |
5219-49-8 |
|---|---|
Molecular Formula |
C19H23NO |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
1-(4-hexoxyphenyl)-N-phenylmethanimine |
InChI |
InChI=1S/C19H23NO/c1-2-3-4-8-15-21-19-13-11-17(12-14-19)16-20-18-9-6-5-7-10-18/h5-7,9-14,16H,2-4,8,15H2,1H3 |
InChI Key |
IBVAICKBWALIQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C=NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


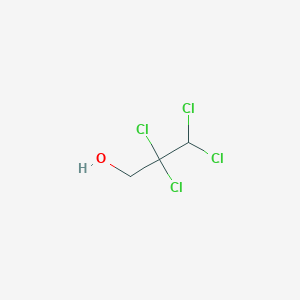
![N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B14750114.png)

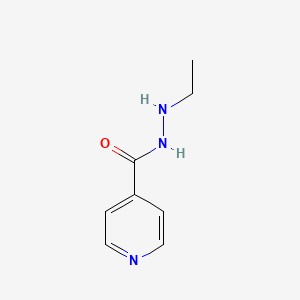

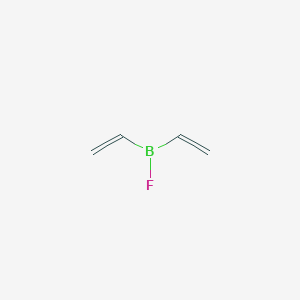
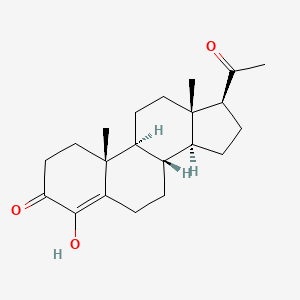
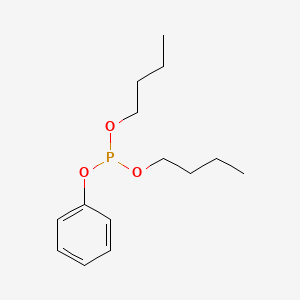
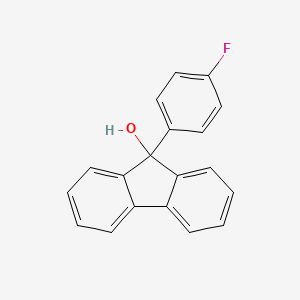
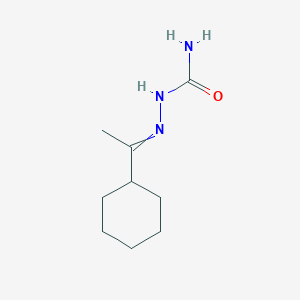
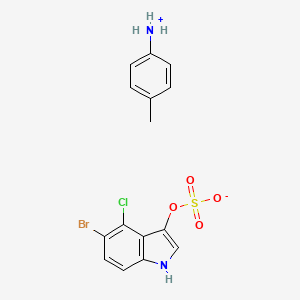
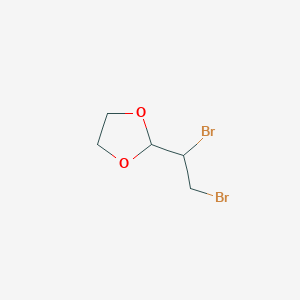
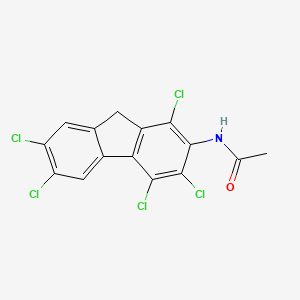
![Selenolo[3,4-b]selenophene](/img/structure/B14750203.png)
